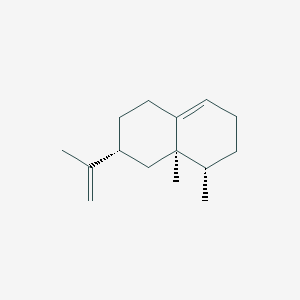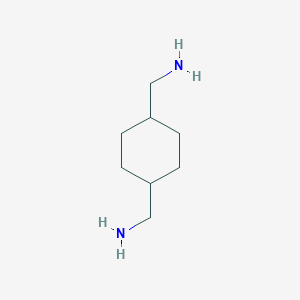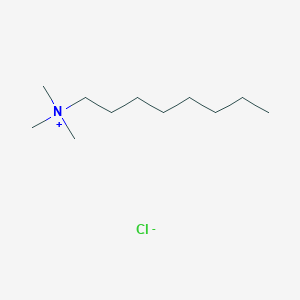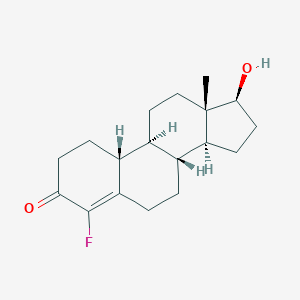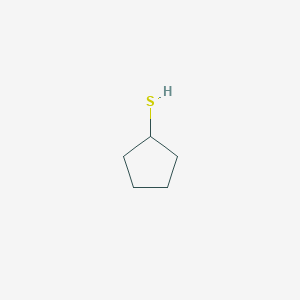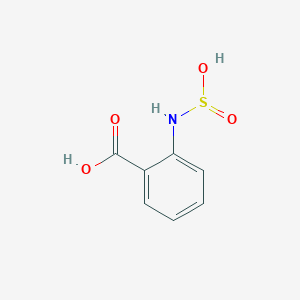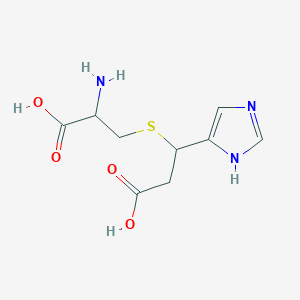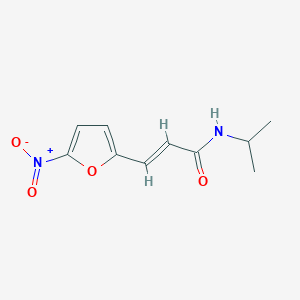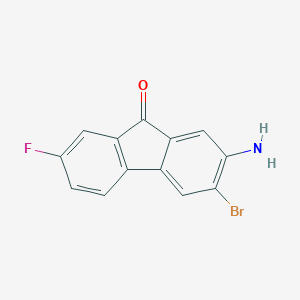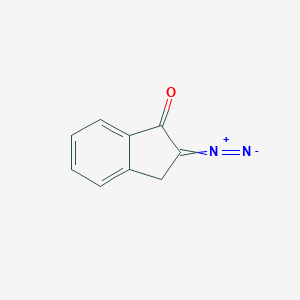
1-Indanone, 2-diazo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Indanone, 2-diazo- is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. This compound is a diazo ketone that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Wirkmechanismus
The mechanism of action of 1-Indanone, 2-diazo- is not fully understood, but it is believed that this compound undergoes a diazo transfer reaction with a carbonyl compound, resulting in the formation of a diazo ketone. This diazo ketone can then undergo various reactions, including cycloaddition and decomposition, which can lead to the formation of new compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-Indanone, 2-diazo- are not well understood, but it is believed that this compound may have potential applications in the treatment of various diseases, including cancer and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Indanone, 2-diazo- in lab experiments include its ease of synthesis, its versatility as a reagent, and its potential applications in scientific research. The limitations of using this compound include its instability and potential toxicity.
Zukünftige Richtungen
There are several potential future directions for research involving 1-Indanone, 2-diazo-. These include the development of new synthesis methods, the exploration of its potential applications in drug discovery, and the study of its mechanism of action and biochemical and physiological effects.
In conclusion, 1-Indanone, 2-diazo- is a unique compound that has potential applications in scientific research. Its synthesis, mechanism of action, and potential future directions for research make it an interesting topic for further study.
Synthesemethoden
The synthesis of 1-Indanone, 2-diazo- can be achieved using various methods, including the Wolff-Kishner reduction and the diazo transfer reaction. The Wolff-Kishner reduction involves the reduction of a carbonyl group to a methylene group using hydrazine and a strong base. The diazo transfer reaction involves the transfer of a diazo group from a diazo compound to a carbonyl compound, resulting in the formation of a diazo ketone.
Wissenschaftliche Forschungsanwendungen
1-Indanone, 2-diazo- has been studied extensively for its potential applications in scientific research. This compound has been used as a reagent in organic synthesis, as a precursor for the synthesis of various compounds, and as a probe for studying enzyme-catalyzed reactions.
Eigenschaften
CAS-Nummer |
1775-23-1 |
|---|---|
Produktname |
1-Indanone, 2-diazo- |
Molekularformel |
C9H6N2O |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
2-diazo-3H-inden-1-one |
InChI |
InChI=1S/C9H6N2O/c10-11-8-5-6-3-1-2-4-7(6)9(8)12/h1-4H,5H2 |
InChI-Schlüssel |
UTWQHEUIFBZBTR-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(=O)C1=[N+]=[N-] |
Kanonische SMILES |
C1C2=CC=CC=C2C(=O)C1=[N+]=[N-] |
Andere CAS-Nummern |
1775-23-1 |
Synonyme |
2-diazo-1-indanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



